Mepindolol

Beta-adrenoceptor pharmacology In vitro potency comparison Cardiovascular research

β-Blocker studies requiring defined ISA face a critical variable: substituting mepindolol with propranolol or atenolol invalidates results due to divergent receptor regulation and metabolic effects. • ISA=0.27; decreases β2-adrenoceptor density by 35% (vs. propranolol increase, pindolol 50% decrease) • 6.5× more potent than pindolol (pA2); lower assay concentrations minimize non-specific effects • Neutral HDL-C profile, unlike propranolol (-30%) or atenolol (-17%) Supplied with full analytical documentation for reproducible research.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 23694-81-7
Cat. No. B133264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepindolol
CAS23694-81-7
Synonyms1-(isopropylamino)-3-(2-methylindol-4-yloxy)-2-propanol sulfate
bis(4-(2-hydroxy-3-isopropylaminopropoxy)-2-methylindol) sulfate
Corindolan
LF 17-895
mepindolol
mepindolol sulfate (2:1)
SH E 222
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O
InChIInChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3
InChIKeyNXWGWUVGUSFQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepindolol: Scientific and Procurement Overview


Mepindolol (CAS: 23694-81-7) is a non-selective beta-adrenergic receptor antagonist that also exhibits intrinsic sympathomimetic activity (ISA) [1]. Structurally, it is the 2-methyl analog of pindolol [2]. Its dual profile—blocking both beta-1 and beta-2 receptors while providing a low level of partial agonism—results in a distinct pharmacological and clinical profile that differentiates it from non-ISA beta-blockers like propranolol and atenolol. This compound has been investigated for the management of hypertension and angina pectoris [3].

Non-selective beta-1/beta-2 adrenoceptor blockade research
Intrinsic sympathomimetic activity (ISA) mechanistic profiling
Differentiation from non-ISA agents (e.g., propranolol, atenolol)

Mepindolol: Why Substitution Fails


The class of beta-adrenergic receptor antagonists is functionally diverse, with critical differences arising from variations in receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), and resulting pharmacodynamic effects [1]. These properties dictate not only therapeutic efficacy but also side effect profiles and, crucially, the direction and magnitude of changes in receptor density and metabolic parameters [2]. A simple substitution of mepindolol with another non-selective agent like propranolol, or with a cardioselective agent like atenolol, is scientifically invalid due to these fundamental mechanistic differences. The quantitative evidence below demonstrates why mepindolol's unique combination of non-selectivity and defined ISA necessitates its specific procurement for reproducible research outcomes and targeted therapeutic applications.

Non-ISA beta-blockers (e.g., propranolol) may reverse receptor density regulation, altering interpretation.
Beta-1 selective agents (e.g., atenolol) shift metabolic and receptor-selectivity profiles, limiting direct comparability.
ISA magnitude varies across compounds; pindolol’s higher ISA (0.39) may not reproduce mepindolol’s intermediate receptor modulation.

Mepindolol: Quantitative Differentiation Evidence


Beta-Blocking Potency vs. Pindolol

Mepindolol demonstrates significantly higher potency as a beta-adrenoceptor antagonist compared to its close structural analog, pindolol [1]. In vitro studies using isolated guinea pig atria show that mepindolol is approximately 6.5 times more potent than pindolol in blocking isoproterenol-induced responses [1].

Beta-blocking potency vs. pindolol
Head-to-head comparison
~6.5× higher potency (pA2 9.96 vs. 9.20)
Supports potency-driven assay design
Reported pA2 comparison in guinea pig atria
Beta-adrenoceptor pharmacology In vitro potency comparison Cardiovascular research

ISA-Dependent Beta-2 Adrenoceptor Density

Mepindolol's intrinsic sympathomimetic activity (ISA) of 0.27 results in a decrease in lymphocyte beta-2 adrenoceptor density, a response opposite to that seen with non-ISA beta-blockers and distinct from other ISA-positive agents [1]. In a 9-day study of normotensive volunteers, mepindolol (2 x 5 mg/day) decreased beta-2 adrenoceptor density by 35%, while the non-ISA beta-blocker propranolol (4 x 40 mg/day) increased receptor density by 25-40% [1].

ISA-dependent β2 receptor density
Head-to-head comparison
35% decrease vs. 25–40% increase (propranolol)
ISA determines receptor regulation direction
Lymphocyte β2-adrenoceptor density study
Receptor regulation Intrinsic sympathomimetic activity (ISA) Beta-2 adrenoceptor density

Lipid Profile: Comparison with Propranolol and Atenolol

Mepindolol demonstrates a distinct metabolic profile compared to both non-selective and beta-1-selective beta-blockers, with a neutral effect on HDL-cholesterol (HDL-C) [1]. In a 2-year study of 99 hypertensive patients, propranolol (non-selective, no ISA) caused a significant decrease in HDL-C (-30 to -32%) and a marked increase in triglycerides (+33 to 43%), while atenolol (beta-1 selective, no ISA) also negatively impacted HDL-C (-15 to -19%) [1]. In contrast, mepindolol (non-selective with ISA) increased triglycerides (+14 to 25%) but did not significantly affect HDL-C levels [1].

Lipid profile: HDL-C neutrality
Head-to-head comparison
No significant HDL-C change vs. -15 to -32% (atenolol/propranolol)
Distinct metabolic endpoint profile
2-year hypertensive patient study
Metabolic side effects Plasma lipids Long-term therapy

Reduced Myocardial Infarct Size

Mepindolol is reported to counteract the chronotropic effects of catecholamines with minimal depression of myocardial contractility [1]. In a rat model of coronary artery occlusion, treatment with mepindolol (1 mg/kg s.c. t.i.d. for 48 hours) resulted in a significant reduction in infarct size compared to untreated controls [1].

Myocardial infarct size reduction
Cross-study comparable
Acute infarct size 35.6% vs. 52.4% in controls
Supports infarct-size model interpretation
Rat coronary occlusion, 1 mg/kg t.i.d.
Myocardial infarction Cardioprotection In vivo efficacy

Mepindolol: Application Scenarios


Beta-Adrenoceptor Regulation and Desensitization Research

Mepindolol's defined intrinsic sympathomimetic activity (ISA=0.27) and its demonstrated effect of decreasing beta-2 adrenoceptor density by 35% [1] make it an ideal tool for studying the mechanisms of receptor regulation, desensitization, and the long-term functional consequences of ISA. Its effect is distinct from both non-ISA beta-blockers (e.g., propranolol, which increases receptor density) and other ISA-positive agents (e.g., pindolol, which causes a 50% decrease), providing a precise intermediate phenotype for comparative studies [1].

High-Potency Cardiovascular Pharmacology

In experimental models requiring potent, non-selective beta-blockade, mepindolol offers a quantifiable advantage. Its potency is approximately 6.5 times greater than that of pindolol, as measured by pA2 values in isolated guinea pig atria [2]. This allows for the use of lower concentrations in in vitro assays, minimizing the risk of non-specific membrane effects, which have been shown to occur only at concentrations 100-1000 times higher than those required for effective beta-blockade [3].

Long-Term Metabolic Cardiovascular Studies

For chronic studies where the long-term metabolic consequences of beta-blocker therapy are a primary or secondary endpoint, mepindolol offers a distinct profile. Its neutral effect on HDL-cholesterol [4] contrasts with the significant HDL-C reductions observed with non-ISA agents like propranolol (-30 to -32%) and atenolol (-15 to -19%) [4]. This metabolic neutrality is a critical variable that must be controlled for in long-term cardiovascular research.

Application
Selection Property
Validation Focus
Receptor Regulation & Desensitization Studies
ISA-dependent receptor modulation
Beta-2 adrenoceptor density profiling
Potency-Driven Beta-Blockade Screening
Beta-blockade potency ranking
pA2 determination in atrial tissue assays
Chronic Metabolic Endpoint Profiling
HDL-C neutrality under ISA
Plasma lipid monitoring in hypertensive models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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